(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
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Overview
Description
The compound contains several structural components that are common in organic chemistry and pharmaceuticals, such as the imidazo[1,2-b]pyrazol, ethylamine, and benzo[d][1,3]dioxol moieties . These components are often found in biologically active compounds, suggesting that this compound may also have biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-b]pyrazol and benzo[d][1,3]dioxol moieties are both heterocyclic compounds, which can have interesting chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imidazo[1,2-b]pyrazol moiety could potentially undergo radical reactions .Scientific Research Applications
Synthesis and Chemical Properties
This compound is utilized as a precursor in the synthesis of various heterocyclic compounds due to its unique structural features, which enable the formation of imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems. Its relevance in medicinal chemistry and material science is highlighted by its application in creating compounds with antimicrobial properties (Elmagd, Hemdan, Samy, & Youssef, 2017). Furthermore, the efficient synthesis of the 1H-imidazo[1,2-b]pyrazole library via multicomponent reactions showcases its utility in expanding the diversity of biologically active compounds, which were also tested for antimicrobial activity, indicating its potential in drug discovery (Babariya & Naliapara, 2017).
Computational Chemistry and Molecular Design
Advancements in microwave-assisted synthesis techniques have facilitated the rapid generation of novel compounds based on the imidazo[1,2-b]pyrazole framework, with subsequent density functional theory (DFT) calculations providing insights into the regioselectivity and electrophilic properties of these reactions. This approach is instrumental in designing molecules with tailored chemical and physical properties for specific applications (Fahim, Shalaby, & Ibrahim, 2019).
Enhanced Oil Recovery
In the field of petroleum engineering, derivatives of this compound have been incorporated into novel polyacrylamide-based copolymers. These copolymers exhibit excellent thickening properties, shear stability, and salt tolerance, significantly improving the efficiency of enhanced oil recovery techniques. Their superior performance compared to traditional polymers demonstrates the potential of such chemical innovations in addressing the challenges of modern energy production (Gou et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16(4-2-13-1-3-14-15(11-13)24-12-23-14)18-7-8-20-9-10-21-17(20)5-6-19-21/h1-6,9-11H,7-8,12H2,(H,18,22)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFMDQRXXMLBPB-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C=CN4C3=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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